molecular formula C10H11N3O2 B13658078 6,7-Dimethoxyquinoxalin-2-amine

6,7-Dimethoxyquinoxalin-2-amine

Cat. No.: B13658078
M. Wt: 205.21 g/mol
InChI Key: CATWNCFHYWOVDD-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core substituted with methoxy groups at positions 6 and 7 and an amine group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly as a building block for kinase inhibitors. Synthesis typically involves condensation reactions, such as the coupling of 4-chloro-6,7-dimethoxyquinoline with substituted anilines under reflux in isopropanol, followed by purification via silica gel chromatography .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6,7-dimethoxyquinoxalin-2-amine

InChI

InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3,(H2,11,13)

InChI Key

CATWNCFHYWOVDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=N2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoxalin-2-amine typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Amination: Finally, the hydroxy compound is aminated to yield 6,7-Dimethoxyquinoxalin-2-amine.

Industrial Production Methods: Industrial production methods for 6,7-Dimethoxyquinoxalin-2-amine are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted quinoxalines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic substitution reactions using reagents like halogens, sulfonyl chlorides, and acyl chlorides.

Major Products:

Scientific Research Applications

6,7-Dimethoxyquinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoxalin-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. In contrast, chloro or nitro substituents (e.g., 6,7-Dichloroquinazolin-2-amine) reduce electron density, possibly improving oxidative stability .
  • Amine Position: The C2 vs. C4 amine placement (quinoxaline vs. quinoline derivatives) alters molecular geometry, affecting interactions with target proteins .

Physicochemical Properties

  • Solubility : The amine group improves aqueous solubility via protonation at physiological pH, whereas nitro or chloro analogs may require formulation aids .

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